Sbe-|A-CD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfobutylether-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin. It is characterized by the presence of sulfobutyl ether groups attached to the hydroxyl groups of the β-cyclodextrin molecule. This modification enhances the solubility and stability of the compound, making it a valuable excipient in pharmaceutical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfobutylether-β-cyclodextrin is synthesized by reacting β-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction involves the nucleophilic attack of the hydroxyl groups of β-cyclodextrin on the butane sultone, resulting in the formation of sulfobutyl ether groups .
Industrial Production Methods
The industrial production of sulfobutylether-β-cyclodextrin typically involves the following steps:
Preparation of β-cyclodextrin solution: β-cyclodextrin is dissolved in an alkaline solution.
Addition of 1,4-butane sultone: 1,4-butane sultone is slowly added to the β-cyclodextrin solution under controlled temperature and stirring conditions.
Reaction completion: The reaction mixture is allowed to react for a specified period to ensure complete substitution.
Purification: The reaction mixture is purified to remove any unreacted starting materials and by-products.
Drying: The purified product is dried to obtain the final sulfobutylether-β-cyclodextrin powder.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfobutylether-β-cyclodextrin undergoes various chemical reactions, including:
Inclusion complex formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Substitution reactions: The sulfobutyl ether groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Reagents: 1,4-butane sultone, β-cyclodextrin, alkaline solution.
Conditions: Controlled temperature, stirring, and reaction time.
Major Products Formed
The major product formed is sulfobutylether-β-cyclodextrin with varying degrees of substitution, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Sulfobutylether-β-cyclodextrin has a wide range of scientific research applications, including:
Pharmaceuticals: It is used as an excipient to enhance the solubility and stability of poorly soluble drugs.
Drug delivery: It forms inclusion complexes with drugs, improving their bioavailability and therapeutic efficacy.
Biomedical applications: It is used in the formulation of nanoparticles and nanofibers for targeted drug delivery.
Analytical chemistry: It is used as a chiral selector in capillary electrophoresis and chromatography.
Wirkmechanismus
Sulfobutylether-β-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the β-cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic sulfobutyl ether groups enhance the solubility and stability of the complex. This mechanism improves the bioavailability and therapeutic efficacy of the encapsulated drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxypropyl-β-cyclodextrin: Another modified β-cyclodextrin used to enhance drug solubility and stability.
Methyl-β-cyclodextrin: A β-cyclodextrin derivative with methyl groups, used for similar applications.
Uniqueness
Sulfobutylether-β-cyclodextrin is unique due to its polyanionic nature, which provides superior solubilizing and stabilizing properties compared to other β-cyclodextrin derivatives. It is also non-nephrotoxic, making it safer for parenteral administration .
Eigenschaften
IUPAC Name |
disodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2/t16-,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQYVQYXCZODQW-XRONRANPSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84Na2O41S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.